Dipropyl sulfone

Description

Significance and Versatility of Sulfone Motifs in Organic Chemistry

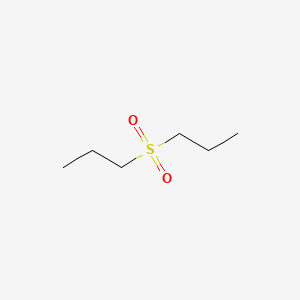

Sulfone motifs (R-SO₂-R') are highly versatile functional groups in organic chemistry, playing pivotal roles as building blocks and intermediates in the synthesis of a wide array of molecules. researchgate.netresearchgate.netthieme-connect.com The sulfone group is characterized by a hexavalent sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms. researchgate.net This structural feature imparts distinct electronic and structural characteristics to molecules containing the sulfone moiety. thieme-connect.com

Sulfones can function as activating or electron-withdrawing substituents, influencing the reactivity of adjacent functional groups. thieme-connect.com They can also act as good leaving groups, facilitating the removal of the sulfone moiety after a desired transformation. thieme-connect.com Furthermore, the sulfone group can stabilize adjacent carbanions. thieme-connect.com

The significance of sulfone motifs extends to medicinal chemistry, where they are found in numerous biologically active molecules with diverse therapeutic properties, including antibiotic, antitumor, antidepressant, antiresorptive, and anticancer activities. researchgate.netthieme-connect.com Vinyl sulfones, a specific type of sulfone, are particularly recognized as privileged structural motifs in medicinal chemistry and drug discovery due to their electrophilic character and ability to act as versatile building blocks for organic transformations. researchgate.nettandfonline.comnih.gov They have been explored in the design of chemotherapeutics, neuroprotective, and radioprotective agents. researchgate.netnih.gov

Sulfone structures are also important components in agrochemicals and functional materials. researchgate.netresearchgate.netthieme-connect.com

Evolution of Research on Dialkyl Sulfones

Research into sulfones, including dialkyl sulfones like dipropyl sulfone, has a long history, with the first synthesis methods reported in the 19th century. thieme-connect.com The continuous demand for efficient and sustainable synthetic routes to sulfones has driven ongoing research in this field. thieme-connect.com

Traditional methods for synthesizing sulfones include the oxidation of corresponding sulfides or sulfoxides, alkylation of sulfinate salts, Friedel-Crafts-type sulfonylation of arenes, and addition reactions to alkenes and alkynes. thieme-connect.com The oxidation of sulfides remains a common approach. thieme-connect.comjchemrev.com

More recent advancements in sulfone synthesis involve metal-catalyzed coupling reactions and C-H functionalization. thieme-connect.com There has also been research into sulfur dioxide-based three-component approaches and biological synthesis methods for sulfones. thieme-connect.com

Specific research on this compound has included investigations into its physical and chemical properties, such as density. chemsrc.com Theoretical studies using density functional theory (DFT) methods have been conducted to analyze the conformational and vibrational properties of this compound, identifying stable conformers and simulating IR spectra. researchgate.netysu.am These studies highlight the importance of appropriate computational methods for accurately predicting the structural and spectroscopic characteristics of dialkyl sulfones. researchgate.netysu.am

This compound has also been noted for its applications as a thermal sensitizer (B1316253) in transformer and lubricating oils, a polymer stabilizer, and a catalytic poison. chemsrc.commedkoo.com Its potential as an enhancer of heparin absorption in the intestine has also been explored. chemsrc.commedkoo.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-propylsulfonylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2S/c1-3-5-9(7,8)6-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEXYCADTAFPULN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060501 | |

| Record name | Propane, 1,1'-sulfonylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

mp = 29.5 deg C; [ChemIDplus] White odorless solid; [Phillips 66 MSDS] | |

| Record name | Dipropyl sulfone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5011 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

598-03-8 | |

| Record name | Propyl sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipropyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4865 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 1,1'-sulfonylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 1,1'-sulfonylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipropyl sulphone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPROPYL SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/581DRO3V26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIPROPYL SULFONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6466 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies for Dipropyl Sulfone and Its Derivatives

Classical Synthesis Routes

Classical methods for synthesizing sulfones have been established over many years and typically involve straightforward reactions of sulfur-containing precursors. thieme-connect.com

Oxidation of Dipropyl Sulfide (B99878)

One of the most direct and common classical routes to synthesize dipropyl sulfone is the oxidation of the corresponding sulfide, dipropyl sulfide. This transformation involves increasing the oxidation state of the sulfur atom from -2 in the sulfide to +6 in the sulfone. Various oxidizing agents can be employed for this purpose.

The oxidation of sulfides to sulfones often proceeds stepwise, first forming the sulfoxide (B87167) and then further oxidizing the sulfoxide to the sulfone. jchemrev.com Achieving selective oxidation to the sulfone requires careful control of the reaction conditions and the choice of oxidant. For instance, using hypohalites as oxidants has been reported to directly convert lower dialkyl sulfides to sulfones, while higher sulfides may yield sulfoxides. jchemrev.com Hydrogen peroxide (H₂O₂) is a commonly used oxidant, and its effectiveness can be enhanced by various catalysts. For example, niobium carbide has been shown to efficiently catalyze the oxidation of sulfides to sulfones using 30% H₂O₂. organic-chemistry.org Another method utilizes urea-hydrogen peroxide in combination with phthalic anhydride (B1165640) for the metal-free oxidation of sulfides to sulfones. organic-chemistry.org

Research has also explored the use of N-fluorobenzenesulfonimide (NFSI) as a controllable oxidant for the selective synthesis of sulfones from sulfides by adjusting the NFSI loading. rsc.org

A study investigating the oxidation of various sulfide odorants, including dipropyl sulfide (DPS), in drinking water treatment evaluated the effectiveness of oxidants like KMnO₄, NaClO, and ClO₂. researchgate.net The study found that sulfones, such as this compound (DPSO), were formed during the KMnO₄ oxidation of DPS via cycloaddition reactions. researchgate.net

Alkylation/Arylation of Sulfinate Salts

Sulfinate salts (RSO₂M, where M is a metal counterion) are valuable precursors for the synthesis of sulfones. The reaction of sulfinate salts with alkyl or aryl halides (or other electrophiles) leads to the formation of a new carbon-sulfur bond, directly yielding the sulfone. thieme-connect.de This method is based on the nucleophilic substitution of a haloalkane with an alkali metal alkanesulfinate. thieme-connect.de

This alkylation can be carried out under homogeneous conditions or using phase-transfer catalysis. thieme-connect.de The sulfinate anion can also be generated electrochemically. thieme-connect.de For example, the alkylation of sodium methanesulfinate (B1228633) with benzylic bromides has been reported for the synthesis of benzylic methyl sulfones. thieme-connect.de

More recent advancements in this area include the use of silyloxymethanesulfinate salts as sulfoxylate (B1233899) equivalents for the modular synthesis of sulfones via S-alkylation with alkyl electrophiles. rsc.org Treatment of these sulfones with alkyl halides in the presence of a fluoride (B91410) source like TBAF or CsF afforded dialkyl and alkyl aryl sulfones in good to excellent yields. rsc.org

Aromatic Sulfonylation Approaches

Aromatic sulfonylation, often related to Friedel-Crafts type reactions, involves the introduction of a sulfonyl group onto an aromatic ring. While primarily used for the synthesis of aryl sulfones, variations can be relevant to the synthesis of derivatives containing aromatic moieties. This approach typically involves the reaction of an aromatic compound with a sulfonyl halide or sulfonic acid in the presence of a Lewis or Brønsted acid catalyst. jchemrev.comrsc.orgresearchgate.net

Traditional Friedel-Crafts sulfonylation of aromatics with sulfonyl chlorides in the presence of stoichiometric Lewis acids is a common method for preparing diaryl sulfones. researchgate.net However, this can lead to purification challenges. researchgate.net Catalytic protocols using solid acid catalysts like Nafion-H have been developed for the sulfonylation of aromatics with sulfonic acids, offering advantages in terms of ease of separation and elimination of volatile reagents. rsc.orgresearchgate.net

While these methods primarily focus on aryl sulfones, the underlying principle of forming a C-S bond through electrophilic aromatic substitution can be relevant for synthesizing this compound derivatives containing aromatic substituents.

Addition Reactions to Alkenes and Alkynes

The addition of sulfur dioxide or sulfonyl species across carbon-carbon double or triple bonds (alkenes and alkynes) can also lead to the formation of sulfones. This can involve radical or ionic mechanisms. thieme-connect.comresearchgate.net

The addition of sulfonyl radicals to olefins and alkynes has emerged as an important strategy for accessing sulfonyl-containing compounds. researchgate.net For instance, the reaction of alkenes with sodium arene sulfinates in the presence of potassium iodide and sodium periodate (B1199274) can yield vinyl sulfones. organic-chemistry.org Copper-catalyzed hydrosulfonylation of alkynes using sodium sulfinates has also been reported to afford vinyl sulfones. organic-chemistry.org

While these examples often focus on vinyl or aryl sulfones, the general principle of adding a sulfonyl moiety across an unsaturated bond can be applied to the synthesis of dialkyl sulfones or their precursors.

Metal-Catalyzed and Photocatalytic Approaches

In recent years, metal-catalyzed and photocatalytic reactions have gained prominence in organic synthesis due to their efficiency, selectivity, and often milder reaction conditions compared to classical methods. thieme-connect.com These approaches have been applied to the synthesis of sulfones, including dialkyl sulfones.

Palladium-Catalyzed Reactions

Palladium catalysis has proven to be a powerful tool for the formation of carbon-sulfur bonds and the synthesis of sulfones. organic-chemistry.orgnih.gov Palladium-catalyzed cross-coupling reactions have been developed for the synthesis of sulfones from various coupling partners. nih.gov

One approach involves the palladium-catalyzed reaction of sulfinic acid salts with aryl and vinyl halides or triflates to yield unsymmetrical diaryl and aryl vinyl sulfones. organic-chemistry.org The use of specific ligands, such as Xantphos, can be crucial for the success of these reactions. organic-chemistry.org

More relevant to dialkyl sulfones is the palladium-catalyzed methylsulfonylation of alkyl halides with dimethyl sulfite, which allows for the efficient synthesis of methyl sulfone derivatives. organic-chemistry.org A palladium-catalyzed one-step synthesis of (hetero)aryl alkyl sulfones from (hetero)arylboronic acids, potassium metabisulfite, and alkyl halides has also been reported. capes.gov.brresearchgate.net This method is noted for its broad scope and mild conditions. capes.gov.brresearchgate.net

Furthermore, a palladium-catalyzed multicomponent cross-electrophile coupling involving sulfur dioxide has been developed for the direct synthesis of both aryl-alkyl and alkyl-alkyl sulfones under metal-reductant free conditions. rsc.org This protocol offers mild reaction conditions and good functional group tolerance. rsc.org

Photocatalytic methods, often involving metal complexes, have also been explored for sulfone synthesis. Iridium photoredox catalysis has been used to activate sulfone tetrazoles, generating sulfone radical intermediates that can be trapped by olefins to yield dialkyl sulfones. organic-chemistry.orgacs.org

Here is a summary table of some synthesis methods:

| Synthesis Method | Key Reactants / Conditions | Sulfone Type(s) Primarily Synthesized | Notes | Relevant Section |

| Oxidation of Sulfides | Sulfide + Oxidant (e.g., H₂O₂, Hypohalites, NFSI) ± Catalyst (e.g., NbC) | Dialkyl, Diaryl, Alkyl Aryl | Direct oxidation possible, selectivity can be controlled by oxidant and conditions. jchemrev.comorganic-chemistry.orgrsc.org | 2.1.1 |

| Alkylation/Arylation of Sulfinate Salts | Sulfinate Salt + Alkyl/Aryl Halide (or electrophile) ± Catalyst (e.g., Phase Transfer) | Dialkyl, Alkyl Aryl, Diaryl | Nucleophilic substitution. thieme-connect.de Recent use of silyloxymethanesulfinates as precursors. rsc.org | 2.1.2 |

| Aromatic Sulfonylation | Aromatic Compound + Sulfonyl Halide/Sulfonic Acid + Acid Catalyst (e.g., Lewis Acid, Nafion-H) | Diaryl, Alkyl Aryl | Friedel-Crafts type reaction, primarily for aromatic sulfones. jchemrev.comrsc.orgresearchgate.net | 2.1.3 |

| Addition to Alkenes and Alkynes | Alkene/Alkyne + SO₂ or Sulfonyl Species | Vinyl, Alkyl | Can involve radical or ionic mechanisms. thieme-connect.comresearchgate.net | 2.1.4 |

| Palladium-Catalyzed Coupling | Various coupling partners (e.g., Sulfinates, Alkyl Halides, Boronic Acids, SO₂) + Pd catalyst | Diaryl, Aryl Vinyl, Alkyl Aryl, Dialkyl | Versatile for C-S bond formation, can synthesize various sulfone types. organic-chemistry.orgcapes.gov.brresearchgate.netrsc.org | 2.2.1 |

| Photocatalytic Sulfonylation | Substrate + Sulfonyl Source + Photocatalyst (e.g., Ir complex) + Light | Dialkyl, Alkyl Aryl | Often involves radical intermediates, milder conditions possible. organic-chemistry.orgacs.org | 2.2, 2.2.1 (related) |

Table 1: Summary of Selected Synthesis Methods for Sulfones

Cross-Coupling Reactions

Cross-coupling reactions, often catalyzed by transition metals like palladium, have been explored for the synthesis of sulfones. These reactions typically involve the coupling of an organometallic reagent or an organic halide with a sulfur source, such as a sulfinate salt. thieme-connect.com Palladium-catalyzed methods have been reported for the formation of biaryl and heterodiaryl sulfones through intramolecular oxidative cyclization. mdpi.com

Asymmetric Allylic Alkylation

Asymmetric allylic alkylation (AAA) is a powerful strategy for constructing stereogenic centers. rsc.org While the asymmetric allylic alkylation of α-anions of sulfones can be challenging, palladium-catalyzed decarboxylative asymmetric allylic alkylation has been developed to afford enantioenriched α-difunctionalized cyclic sulfones. nih.govnih.gov This method typically involves a palladium catalyst and a chiral ligand, reacting with racemic sulfone substrates. nih.gov The mechanism often involves the formation of π-allylpalladium(II) complexes and subsequent alkylation by the sulfonyl nucleophile. nih.govrsc.org

Copper(I)-Catalyzed Synthesis

Copper(I)-catalyzed reactions have emerged as effective methods for sulfone synthesis, often involving the incorporation of sulfur dioxide (SO₂) or its surrogates. mdpi.comnih.govresearchgate.net For instance, copper(I)-catalyzed methods have been developed for the insertion of SO₂ into alkynylboronic acids, leading to the formation of cyclic sulfones. mdpi.com The proposed mechanism for some copper-catalyzed reactions involves the formation of radical intermediates and the oxidative addition of organic halides to the copper catalyst. mdpi.comnih.gov Copper catalysis has also been applied in the synthesis of vinyl sulfones through oxidative C-S bond coupling and three-component decarboxylative addition reactions. acs.orgrsc.org

Manganese(I)-Pincer Catalyzed α-Alkylation

Manganese complexes, particularly those with pincer ligands, have shown promise as catalysts in sustainable synthesis strategies. researchgate.netacs.org Manganese(I)-pincer catalyzed α-alkylation of sulfones using alcohols as alkylating agents has been reported. researchgate.netacs.org This method offers an efficient route for structural modifications of sulfones. acs.org The reaction typically involves a manganese pincer complex and proceeds via a borrowing hydrogen or hydrogen auto-transfer mechanism, generating water and dihydrogen as byproducts, which aligns with environmentally benign principles. researchgate.netacs.orghbni.ac.in

Photocatalytic Strategies for Sulfone Synthesis

Photocatalysis, utilizing visible light to drive chemical transformations, has gained significant attention as a green and sustainable synthetic methodology. mdpi.comnih.gov Photocatalytic strategies have been developed for the synthesis of various sulfones, including cyclic and vinyl sulfones. mdpi.comnih.govresearchgate.netbeilstein-journals.org These methods often involve the generation of radical intermediates through single-electron transfer processes initiated by the photocatalyst. mdpi.combeilstein-journals.org Photocatalysis offers advantages such as mild reaction conditions and reduced need for harsh chemicals. mdpi.comnih.gov Examples include photocatalytic cycloaddition reactions and oxidative decarboxylation/radical addition sequences. mdpi.comresearchgate.net

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Several approaches in sulfone synthesis align with these principles, focusing on aspects like energy efficiency, use of renewable feedstocks, and reduction of waste.

Microwave-Assisted Synthesis

Microwave-assisted synthesis utilizes microwave irradiation to heat reaction mixtures, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. acs.orgrroij.com This technique can contribute to energy efficiency in chemical synthesis. Microwave-assisted protocols have been developed for the synthesis of sulfones, including cyclic and pyrazolyl sulfones. mdpi.comresearchgate.nettandfonline.com These methods can involve nucleophilic substitution reactions in aqueous media or oxidation of sulfides using suitable oxidizing agents under microwave irradiation. acs.orgtandfonline.com

Electrochemical Methods

Electrochemical methods offer a promising route for the synthesis of sulfones, providing an alternative to traditional approaches that may involve hazardous oxidants or metal catalysts. organic-chemistry.org The electrochemical oxidation of sulfides to sulfoxides and sulfones has been reported. acs.orgresearchgate.net This process typically involves using an electrochemical cell with appropriate electrodes and an electrolyte. acs.org

Research has shown that the selectivity between sulfoxides and sulfones can be controlled by adjusting the reaction parameters, such as the current density and solvent. acs.org For instance, in the electrochemical oxidation of diaryl sulfides and aryl alkyl sulfides, sulfones were formed as the major product under a constant current of 10 or 20 mA in methanol. acs.org The oxygen atom incorporated into the sulfone group originates from water present in the reaction system. acs.orgresearchgate.net

Electrochemical methods have also been applied to the synthesis of vinyl sulfones through the sulfonylation of styrenes using sodium arylsulfinates as sulfonylating reagents. organic-chemistry.org These reactions often utilize a catalytic amount of a redox mediator, such as potassium iodide, and an electrolyte. organic-chemistry.org The proposed mechanism involves the anodic oxidation of the mediator, which then reacts with the sulfinate to form a sulfonyl radical. organic-chemistry.org This radical can then add to an alkene, followed by further transformations to yield the sulfone. organic-chemistry.org

Another electrochemical approach involves the synthesis of sulfones from sodium sulfinates and olefins using direct current in an undivided cell with graphite (B72142) carbon electrodes at room temperature. acs.org This method has been reported for the synthesis of various vinyl, alkyl, and allyl sulfones in high yields. acs.org

Solvent-Free and Aqueous Medium Reactions

The development of solvent-free and aqueous medium reactions for sulfone synthesis aligns with the principles of green chemistry, aiming to reduce the use of organic solvents. organic-chemistry.orgacs.org Oxidation of sulfides is a common method for sulfone synthesis, and efforts have been made to perform this transformation under solvent-free or aqueous conditions. organic-chemistry.orgresearchgate.net

One approach involves the catalyst-free oxidation of sulfides to sulfones using 30% aqueous hydrogen peroxide as the oxidant under solvent-free conditions at elevated temperatures. researchgate.net This method has been reported to be atom-efficient and applicable to a variety of sulfides. researchgate.net

Aqueous media have also been explored for the synthesis of vinylic sulfones. A method has been developed for the sulfination of allenic carbonyl compounds in water or water/ethanol mixtures under mild, metal-free conditions. organic-chemistry.orgacs.org This reaction is considered atom-economic and can provide vinylic sulfones in good to excellent yields with broad functional group tolerance. organic-chemistry.orgacs.org In some cases, the products can be isolated by simple filtration. organic-chemistry.orgacs.org

Another example in aqueous medium is the iodine-mediated decarboxylative cross-coupling of sodium sulfinates with cinnamic acids to synthesize (E)-vinyl sulfones. rsc.org This method avoids the use of toxic organic solvents and transition metal catalysts, providing a green and efficient route. rsc.org

Catalyst-free sulfonylation of activated alkenes with sulfonyl hydrazides in water has also been reported for the synthesis of mono-substituted ethyl sulfones. researchgate.net This reaction proceeds under mild and environmentally benign conditions, yielding products in excellent yields. researchgate.net

Furthermore, the synthesis of β-hydroxy sulfones has been achieved in an aqueous medium through a ruthenium-catalyzed asymmetric transfer hydrogenation of β-keto sulfones, which were obtained from the reaction of α-bromoketones and sodium sulfinates. organic-chemistry.org

Novel Synthetic Strategies and Future Directions

Research into novel synthetic strategies for sulfones continues to evolve, driven by the need for improved efficiency, selectivity, and sustainability. Future directions in this compound synthesis and related compounds are likely to focus on developing catalytic systems, exploring new reaction pathways, and utilizing alternative reaction media.

Metal-catalyzed coupling reactions and C-H functionalization processes are active areas of research in sulfone synthesis. thieme-connect.com For instance, palladium-catalyzed strategies have been developed for the construction of fused biaryl sulfones. mdpi.com Copper-catalyzed methods for the insertion of sulfur dioxide into organic frameworks using sulfur dioxide surrogates are also being explored. mdpi.com

Photocatalysis is another emerging strategy for sulfone synthesis, allowing for transformations under mild conditions using visible light. acs.org This includes visible-light-induced decarboxylative sulfonylation reactions. acs.org

The use of sulfur dioxide surrogates, such as DABSO (1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide)), in multicomponent reactions is a growing area, enabling the introduction of the sulfonyl group efficiently. organic-chemistry.orgmdpi.com

Future research may also explore enzymatic or biological approaches for sulfone synthesis, although these are less explored compared to chemical methods. thieme-connect.com The integration of electrochemical methods with catalytic systems or flow chemistry techniques could also lead to more efficient and scalable synthesis of this compound and its derivatives.

The design of novel catalysts, ligands, and reaction systems that enable highly selective transformations under mild conditions in environmentally friendly solvents remains a key focus for future research in sulfone synthesis.

Mechanistic Studies of Reactions Involving Dipropyl Sulfone

Reaction Mechanisms in Organic Transformations

The reactivity of dipropyl sulfone is largely dictated by the sulfonyl functional group. The carbon atoms alpha to the sulfonyl group can be deprotonated to form carbanions, which are key intermediates in many synthetic transformations. These carbanions can act as nucleophiles, and the sulfonyl group itself can act as a leaving group or undergo fragmentation under certain conditions.

While the sulfonyl group itself is generally a poor leaving group in nucleophilic substitution reactions, the chemistry of sulfones is rich in nucleophilic character derived from the corresponding α-sulfonyl carbanions. The protons on the carbon atoms adjacent to the sulfonyl group in this compound are acidic enough to be removed by a strong base, generating a nucleophilic carbanion.

This carbanion can then participate in nucleophilic addition reactions with various electrophiles, such as aldehydes, ketones, and esters. The mechanism of nucleophilic addition to a carbonyl group, for instance, involves the attack of the α-sulfonyl carbanion on the electrophilic carbonyl carbon. masterorganicchemistry.comyoutube.com This attack breaks the carbon-oxygen π-bond, forming a tetrahedral alkoxide intermediate. youtube.com Subsequent protonation of the alkoxide yields the final β-hydroxy sulfone product.

Conversely, direct nucleophilic substitution on the carbon atom bearing the sulfonyl group is generally difficult. However, α-halo sulfones show a marked resistance to substitution by external nucleophiles. organicreactions.org Instead, they tend to undergo intramolecular reactions. Vicarious Nucleophilic Substitution (VNS) is a notable exception where a carbanion bearing a leaving group can replace a hydrogen atom on an electron-deficient aromatic ring. organic-chemistry.org While typically demonstrated with substrates like chloromethyl phenyl sulfone, the principle involves the formation of a carbanion that adds to the aromatic ring, followed by β-elimination. organic-chemistry.org

Table 1: General Steps in Nucleophilic Addition of an α-Sulfonyl Carbanion

| Step | Description |

|---|---|

| 1. Deprotonation | A strong base removes a proton from the α-carbon of the sulfone, forming a resonance-stabilized carbanion. |

| 2. Nucleophilic Attack | The carbanion attacks an electrophilic center (e.g., a carbonyl carbon), forming a new carbon-carbon bond. |

| 3. Protonation | The resulting intermediate (e.g., an alkoxide) is protonated, typically during aqueous workup, to yield the final product. |

Sulfones can undergo fragmentation through radical mechanisms, often initiated by single electron transfer (SET). researchgate.net The reduction of an alkylsulfone can lead to the formation of a radical anion, which then fragments by cleaving a carbon-sulfur bond to produce an alkyl radical and a sulfinate anion.

The stability of the resulting alkyl radical is a key factor in the fragmentation process. For tertiary sulfones, single electron reduction can efficiently generate tertiary radicals. researchgate.net In the case of this compound, a primary alkyl sulfone, the formation of a propyl radical via this pathway would be expected.

These generated radical species can then participate in subsequent reactions, such as Giese-type additions to electron-deficient alkenes. researchgate.net Photochemical methods can also induce the fragmentation of sulfones. For example, photoinduced fragmentation of sulfur radical cations can occur, leading to C-S bond cleavage. researchgate.netnih.gov The mechanism often involves intramolecular electron transfer from the scissile bond to the singly occupied molecular orbital (SOMO). researchgate.net

Table 2: General Mechanism of Reductive Radical Fragmentation of a Dialkyl Sulfone

| Step | Description |

|---|---|

| 1. Single Electron Transfer (SET) | The sulfone accepts an electron from a reducing agent (e.g., a metal or an electrochemical source) to form a radical anion. |

| 2. C-S Bond Cleavage | The radical anion undergoes fragmentation, breaking a carbon-sulfur bond. |

| 3. Product Formation | This cleavage results in the formation of an alkyl radical and a sulfinate anion. The alkyl radical can then be trapped or participate in further reactions. |

Elimination reactions involving sulfones are powerful methods for the synthesis of alkenes. The sulfonyl group can act as a leaving group in conjunction with the removal of a proton, leading to the formation of a double bond.

First, a strong base abstracts an acidic proton from the α'-carbon (the carbon on the other side of the sulfonyl group from the halogen), forming a carbanion. wikipedia.org This is followed by an intramolecular nucleophilic displacement of the halide by the carbanion, which forms a transient three-membered cyclic sulfone intermediate known as an episulfone or thiirane (B1199164) dioxide. organic-chemistry.org This intermediate is unstable and spontaneously eliminates sulfur dioxide in a concerted, cheletropic extrusion to yield the final alkene product. wikipedia.orgorganic-chemistry.org

Table 3: Mechanistic Steps of the Ramberg-Bäcklund Reaction

| Step | Description | Intermediate/Transition State |

|---|---|---|

| 1. Deprotonation | A strong base removes a proton from the α'-position to the sulfonyl group. | α-Sulfonyl Carbanion |

| 2. Intramolecular Substitution | The carbanion displaces the adjacent halide in an intramolecular SN2 reaction. | Thiirane Dioxide (Episulfone) |

| 3. Cheletropic Elimination | The thiirane dioxide intermediate decomposes, releasing sulfur dioxide (SO2). | Concerted Transition State |

The Julia-Lythgoe olefination is a multi-step reaction that produces alkenes from sulfones and carbonyl compounds. organic-chemistry.org The classical version of this reaction typically employs phenyl sulfones. wikipedia.org The mechanism begins with the deprotonation of the sulfone to form an α-lithiosulfone. This carbanion then adds to an aldehyde or ketone to form a β-alkoxy sulfone. chem-station.com The resulting alcohol is typically acylated (e.g., with acetic anhydride (B1165640) or benzoyl chloride) to form a β-acyloxy sulfone. alfa-chemistry.com The final step is a reductive elimination, often using sodium amalgam or samarium(II) iodide, which generates the alkene. chem-station.com A key feature is that this reduction often proceeds through radical or anionic intermediates, which allows for thermodynamic control of the alkene geometry, typically favoring the more stable E-alkene. chem-station.com

While this compound is not the typical substrate for the classical Julia-Lythgoe reaction, which favors aryl sulfones, modified versions of the reaction have expanded its scope. The Julia-Kocienski olefination, a popular one-pot variant, utilizes heteroaryl sulfones (like benzothiazolyl or tetrazolyl sulfones) which undergo a spontaneous Smiles rearrangement followed by elimination, avoiding the need for a separate reduction step. alfa-chemistry.com

Elimination Reactions

Catalytic Reaction Mechanisms

The sulfonyl group in molecules like this compound can be involved in various transition-metal-catalyzed reactions. These modern synthetic methods often allow for the functionalization of the C-S bond, which is typically robust. rsc.org

For instance, sulfones with an α-C-H bond can be alkylated with alcohols in a redox-neutral reaction catalyzed by ruthenium(II) complexes. chemrxiv.org The proposed mechanism involves the catalytic dehydrogenation of the alcohol to an aldehyde by the Ru(II) catalyst. The sulfone is deprotonated by a base to form the α-sulfonyl carbanion, which then adds to the in-situ generated aldehyde. The resulting secondary alcohol is then reduced by the catalyst, which is regenerated in the process, with water being the only byproduct. chemrxiv.org

Furthermore, sulfones have been employed as coupling partners in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura type reactions. rsc.org In these processes, the sulfonyl group can act as a leaving group, enabling the formation of new C-C bonds. The mechanism typically involves oxidative addition of the C-S bond to a low-valent metal center, followed by transmetalation and reductive elimination. rsc.org

Mechanisms in Palladium-Catalyzed C-S Bond Functionalization

The functionalization of C-S bonds in sulfones, including this compound, has emerged as a significant area of research, with palladium catalysis playing a central role. Mechanistic studies indicate that sulfones can participate as carbon synthon donors through the catalytic scission of the C–S bond. rsc.org In processes involving aryl vinyl sulfones, the sulfone can act as both the aryl donor and the π-acceptor. rsc.org

A key step in the catalytic cycle is the oxidative addition of the C(sp²)aryl–S bond to a palladium species. rsc.org For these transformations to be successful, the choice of ligands is often crucial. Ligands such as XantPhos and dppbz have been found to be effective in promoting these reactions. rsc.org Detailed mechanistic studies on related palladium-catalyzed systems have employed various tools, including the isolation of reactive intermediates, kinetic analyses, and isotope effects. rsc.org These investigations suggest that in many palladium-catalyzed C-H functionalization reactions, which share mechanistic parallels, the C-H activation step is the rate-determining step. rsc.org Furthermore, evidence points to the formation of more reactive cationic palladium species, often triggered by the ligand, which accelerates the reaction. rsc.orgnih.gov This understanding of ligand effects and the nature of the active catalytic species is critical for optimizing C-S bond functionalization reactions involving sulfones.

Mechanistic Pathways in Photocatalysis

Photocatalysis offers alternative mechanistic pathways for reactions involving sulfones, proceeding under mild conditions using visible light. nih.govresearchgate.net These reactions are typically initiated by a photocatalyst that, upon absorbing light, enters a high-energy excited state. nih.gov The excited photocatalyst can then engage in either a reductive or oxidative quenching cycle. d-nb.info

In a common mechanistic proposal for the functionalization of sulfones, the reaction follows a reductive quenching pathway. rsc.org A proposed mechanism involves the photoexcitation of a dye, such as Eosin Y (EY), to its excited state (EY*). This excited state reduces a radical precursor via single electron transfer (SET), generating an alkyl radical. rsc.org This newly formed alkyl radical then undergoes an α-addition to an alkenyl sulfone. This is followed by a rapid elimination of an arylsulfinyl radical, yielding the final alkenylation product. rsc.org This addition-elimination pathway is a characteristic feature of photocatalytic reactions involving sulfones. rsc.org Mechanistic experiments have confirmed that the sulfone itself does not quench the excited photocatalyst, indicating that the initial activation step involves other reagents in the reaction mixture. rsc.org

Computational and Theoretical Mechanistic Predictions

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) has become an invaluable tool for investigating the reaction pathways of molecules like this compound at a quantum mechanical level. mdpi.com DFT calculations allow for the exploration of multi-step reaction energy profiles and the detailed analysis of intermediate and transition structures. chemrxiv.org

For this compound, computational studies have demonstrated that the choice of DFT functional and basis set is critical for accurate predictions. It has been shown that common local and hybrid functionals, such as B3LYP, are insufficient for correctly predicting the molecular structure, regardless of the basis set size. researchgate.netysu.am Accurate results are achieved using long-range corrected hybrid density functionals combined with large basis sets. researchgate.netysu.am Specifically, the wB97XD functional with the 6-311++G(2df,2pd) basis set has been identified as a reliable method for geometric and spectroscopic predictions for this compound. researchgate.netysu.am Such computational approaches are crucial for modeling reaction mechanisms, as they can determine activation free energies for different potential pathways, thereby predicting the most favorable reaction route. pku.edu.cn

| Computational Method | Basis Set | Application in this compound Study | Finding |

|---|---|---|---|

| B3LYP | Various | Geometry Prediction | Fails to predict correct molecular structures. researchgate.netysu.am |

| wB97XD | 6-311++G(2df,2pd) | Geometry and IR Spectra Prediction | Provides the best agreement with experimental data for sulfones. researchgate.netysu.am |

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different three-dimensional arrangements a molecule can adopt through rotation around its single bonds. libretexts.org These different arrangements, or conformers, are associated with varying energy levels, which can be mapped onto a potential energy surface (PES). libretexts.orglongdom.org The PES is a multidimensional representation of a molecule's potential energy as a function of its atomic coordinates, providing a landscape of stable conformations (local minima) and the transition states that connect them. longdom.org

A detailed conformational analysis of this compound using DFT methods has revealed a complex potential energy surface. The study identified the existence of 28 distinct stable conformers at 298 K, each with different populations determined by the Boltzmann distribution. researchgate.netysu.am This analysis requires methods capable of accurately predicting dihedral angles between non-bonded atomic groups, which are the most critical coordinates in conformational studies. researchgate.netysu.am Long-range corrected hybrid density functionals were found to be essential for this task. ysu.amysu.am The existence of numerous low-energy conformers can have a significant impact on the molecule's reactivity and its observed spectroscopic properties. researchgate.netysu.am

| Parameter | Finding for this compound | Significance |

|---|---|---|

| Number of Stable Conformers | 28 distinct conformers identified at 298 K. researchgate.netysu.am | Indicates a complex potential energy surface and conformational flexibility. |

| Key Computational Coordinate | Dihedral angles between non-bonded groups. ysu.amysu.am | Determines the overall shape and energy of the conformers. |

Molecular Dynamics Simulations in Reaction Media

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-resolved behavior of chemical systems, including reactions in solution. nih.gov Unlike static quantum chemical calculations that focus on stationary points on the potential energy surface, MD simulations capture the dynamic motion of atoms and molecules over time. mdpi.com This allows for a detailed investigation of how the reaction medium, such as a solvent, influences reaction pathways, stabilizes intermediates, and alters reaction rates. mdpi.com

Reactive MD simulations, which can model the formation and breaking of chemical bonds, are particularly valuable for gaining microscopic insights into reaction mechanisms. mdpi.com These simulations can reveal transient intermediates and transition states that are difficult to detect experimentally. mdpi.com For a molecule like this compound, MD simulations could be employed to understand its interactions with solvent molecules, the dynamics of its conformational changes in solution, and how these factors affect its participation in catalytic cycles. By simulating the system in a realistic environment, MD provides a bridge between theoretical models and experimental observations in complex reaction media. mdpi.comkobe-u.ac.jp

Advanced Applications of Dipropyl Sulfone in Chemical Systems

Dipropyl Sulfone as a Reaction Solvent

The use of organic solvents is fundamental to many chemical processes. This compound's properties lend themselves to its application as a reaction medium, facilitating various transformations. This compound is primarily used as a solvent in various chemical reactions, particularly in organic synthesis where its stability and solubility properties are advantageous. myskinrecipes.com

Applications in Organic Synthesis

In organic synthesis, the choice of solvent can significantly impact reaction rate, selectivity, and yield. Sulfones, including this compound, are recognized as useful solvents in this field. Tetramethylene sulfone (sulfolane) and dimethyl sulfoxide (B87167) are well-known and highly useful solvents in organic synthesis. jchemrev.com The ability of sulfones to dissolve a range of organic and inorganic compounds, coupled with their relative inertness under various reaction conditions, makes them valuable in synthetic methodologies. jchemrev.commdpi.com

Role in Alkylation Reactions

Alkylation reactions, which involve the addition of an alkyl group to a molecule, are crucial in building molecular complexity. This compound can play a role in these reactions, either as a solvent or potentially as a reactant or leaving group precursor in specific contexts involving sulfone chemistry. The alkylation of α-sulfur-containing carbanions, derived from compounds like sulfones, is a widely used transformation in organic synthesis. researchgate.net While the search results highlight the use of sulfones as substrates in alkylation reactions (where the carbon adjacent to the sulfone group is alkylated) researchgate.netrsc.orgacs.org, the specific role of this compound as a solvent in alkylation reactions is also relevant due to its solvating properties for various reagents and intermediates involved in these processes. Sulfides react with alkyl halides to form sulfonium (B1226848) salts, demonstrating the nucleophilicity of sulfur compounds in alkylation. msu.edu The modification of sulfone structures through α-alkylation using alcohols is an area of interest in organic synthesis. acs.org

Electrolyte Formulations for Energy Storage Devices

Electrolytes are critical components of batteries and other energy storage systems, enabling the transport of ions between electrodes. The properties of the electrolyte solvent, such as ionic conductivity, electrochemical stability, and compatibility with electrode materials, are paramount to device performance. This compound has been investigated as a component in electrolyte formulations, particularly for next-generation battery technologies. Sulfone-based electrolytes have attracted significant attention due to their high oxidation stability compared to conventional carbonates. researchgate.net

Magnesium-Ion Battery Electrolytes

Magnesium-ion batteries (MIBs) are promising candidates for next-generation energy storage due to the abundance and low cost of magnesium, as well as the potential for high energy density. However, developing suitable electrolytes for MIBs has been a major challenge. acs.orgfigshare.comepa.gov Dialkyl sulfones, including this compound (DPSO), have been reported as non-Grignard and Lewis acid-free electrolytes for rechargeable MIBs. acs.orgfigshare.comepa.gov A this compound (DPSO)/tetrahydrofuran (THF) solution with MgCl₂ salt has demonstrated high ionic conductivity (1.1 mS cm⁻¹ at 30 °C), high Mg cycling efficiency (>90%), and good anodic stability (ca. 3.0 V vs Mg). acs.orgfigshare.comepa.gov Single crystal X-ray diffraction analysis has identified a novel [Mg(DPSO)₆]²⁺ cation complex balanced by two [MgCl₃(THF)]⁻ anions in the DPSO/THF solution, indicating the role of DPSO in solvating the magnesium ions. acs.orgfigshare.comepa.gov This DPSO/THF electrolyte has also shown excellent cycle performance with a Chevrel phase Mo₆S₈ cathode and compatibility with organic cathodes. acs.orgfigshare.comepa.gov The chemical stability and eco-friendly nature of the DPSO/THF electrolyte make it a promising option for MIBs. acs.orgfigshare.comepa.gov The use of a THF co-solvent with this compound has been shown to lower the melting point of the electrolyte below 10°C, which is important for practical applications. researchgate.netfrontiersin.org

Here is a table summarizing some key properties of a DPSO-based electrolyte for Mg-ion batteries:

| Electrolyte Composition | Ionic Conductivity (mS cm⁻¹ at 30 °C) | Mg Cycling Efficiency | Anodic Stability (V vs Mg) | Cathode Compatibility |

| 0.8 M MgCl₂ in DPSO/THF (1:1) | 1.1 | >90% | ~3.0 | Mo₆S₈, PTCDA (organic) |

Lithium-Ion and Lithium-Sulfur Battery Electrolytes

Sulfones are also being explored for use in lithium-ion (LIBs) and lithium-sulfur (Li-S) batteries. The development of high-voltage LIBs requires electrolytes with improved anodic stability. osti.gov Sulfones possess high anodic stability, making them suitable for such applications. researchgate.netosti.govsciengine.comfrontiersin.org Fluorinated sulfones, in particular, have shown enhanced anodic stability and can assist in forming a stable solid electrolyte interphase (SEI) layer on the anode. researchgate.netosti.gov While α-fluorinated sulfones show high anodic stability, β-fluorinated sulfones offer a balance, exhibiting significant stability towards graphite (B72142) anodes and mitigating transition metal dissolution from cathodes. osti.gov

In lithium-sulfur batteries, the dissolution of intermediate lithium polysulfides (Li₂Sₓ) in the electrolyte is a major challenge, leading to the "shuttle effect" and capacity fade. nih.govfrontiersin.orgmdpi.com Sulfone-based electrolytes have been applied in Li-S batteries due to their favorable oxidative stability and dielectric constant. nih.gov While traditional Li-S batteries use ether-based electrolytes, the absence of long-chain polysulfides in certain Li-SPAN systems suggests the potential for ester and ether-based electrolytes to perform favorably. mdpi.com Research into solid-state Li-S batteries also explores solid electrolytes to address the polysulfide dissolution problem. frontiersin.org

Enhancing Anodic Stability and Ionic Conductivity

Enhancing both anodic stability and ionic conductivity is crucial for developing high-performance electrolytes. Sulfones generally exhibit high anodic stability, which is essential for enabling the use of high-voltage cathode materials in batteries. researchgate.netosti.govsciengine.comfrontiersin.orggoogle.com The oxidation potential of sulfones is significantly higher than that of regular sulfones, which already possess fairly high anodic stability. osti.gov The high oxidation stability of sulfones is influenced by factors such as intermolecular interactions and the formation of sulfone-anion or sulfone dimeric structures. researchgate.net

Ionic conductivity, the ability of the electrolyte to conduct ions, is another critical parameter affecting battery performance, particularly power density. nii.ac.jpresearchgate.net While some sulfone-based electrolytes can have lower ionic conductivity compared to conventional LIB electrolytes researchgate.net, strategies such as using co-solvents or forming eutectic mixtures can help to improve conductivity and lower melting points. acs.orgfigshare.comepa.govresearchgate.netgoogle.comnii.ac.jpgoogle.com The ionic conductivity of sulfone-based electrolytes can be affected by factors such as viscosity and the solvation structure of the ions. nii.ac.jpresearchgate.net High concentrations of LiPF₆ in sulfone electrolytes have been studied, and the ionic conductivity generally decreases with increasing salt concentration due to increased viscosity. nii.ac.jp However, sulfone-based electrolytes can still achieve promising ionic conductivities, particularly at elevated temperatures or when formulated with appropriate co-solvents and salts. nii.ac.jpresearchgate.netresearchgate.netrsc.org

Here is a table illustrating the ionic conductivity of some sulfone-based electrolytes:

| Electrolyte Composition | Temperature (°C) | Ionic Conductivity (mS cm⁻¹) |

| 0.8 M MgCl₂ in DPSO/THF (1:1) | 30 | 1.1 |

| Mg(TFSA)₂/Sulfolane (B150427) | 30 | 1-2 |

| Li(TFSI)₂ in PEsulfoPGE (polymer) | 90 | Up to 4.1 x 10⁻⁴ |

| LiTFSI in PEsulfoPGE (polymer) | 90 | Up to 5.1 x 10⁻⁴ |

| 0.7M LiTFSI/MEMS | Ambient | ~10⁻² to 10⁻³ |

| LiPF₆-SL-DMS (1:1 molar ratio) | 30 | Decreases with LiPF₆ fraction |

| LiPF₆-SL-EMS (1:1 molar ratio) | 30 | Decreases with LiPF₆ fraction |

| LiPF₆-SL-MSL (1:1 molar ratio) | 30 | Decreases with LiPF₆ fraction |

Role in Solid Electrolyte Interphase (SEI) Formation

The solid electrolyte interphase (SEI) is a crucial passivation layer formed on the surface of the anode in lithium-ion batteries. Its properties significantly influence battery performance, cycle life, and safety. While this compound itself might not be a primary SEI-forming additive, related sulfone-based compounds and electrolytes containing sulfones have been investigated for their impact on SEI formation. For instance, sulfone-based electrolytes are noted for their high oxidation stability, which is beneficial for high-voltage applications researchgate.netresearchgate.net. However, for systems utilizing graphite anodes, the formation of a stable SEI layer with sulfone-based electrolytes can be challenging researchgate.net. Studies on other sulfone-based solvents, such as tetramethylenesulfone (sulfolane), highlight their high anodic stability but low cathodic stability, which can limit their use in batteries with lithium metal electrodes researchgate.net. The formation of an effective SEI in sulfone-based solutions, such as ethylmethyl sulfone (EMS)-methanesulfoneyl fluoride (B91410) (MSF) mixtures, has been reported energy.gov. The SEI layer formed in magnesium batteries with certain electrolytes is comparable to the SEI in lithium-ion systems, and its properties are dependent on the solvent and additives used rsc.orgsciengine.com.

Fluorinated Sulfone Electrolytes

Fluorination of sulfone-based electrolytes is a strategy employed to enhance their properties, particularly their oxidative stability and fire resistance, making them suitable for high-voltage lithium-ion batteries researchgate.netresearchgate.netenergy.govchem960.com. Fluorinated sulfone electrolytes are reported to assist in the formation of the SEI layer on the anode and exhibit exceptional anodic stability in high-voltage cells researchgate.net. New fluorinated sulfones have been synthesized and evaluated for their performance in such batteries researchgate.net. The introduction of fluorine atoms typically increases the electron-withdrawing nature of the sulfone, further lowering the highest occupied molecular orbital (HOMO) energy level of the electrolyte, which contributes to higher oxidation stability researchgate.net.

Catalysis and Photocatalysis

Sulfones and sulfone-containing structures play roles in various catalytic and photocatalytic processes. The sulfonyl group can influence the electronic and structural properties of catalysts and photocatalysts.

Sulfone-Decorated Conjugated Polymers in Photocatalysis

Conjugated polymers have been explored for photocatalytic applications due to their ability to absorb light and facilitate charge transfer. Decorating these polymers with sulfone groups can modify their electronic structure, solubility, and interactions with substrates or co-catalysts, potentially enhancing their photocatalytic activity. While direct information on this compound-decorated conjugated polymers in photocatalysis was not extensively found, conjugated polyelectrolytes (CPEs) with different backbones and ionic solubilizing groups have shown interesting properties, including self-assembly and optical/stimuli-responsive behavior kcsnet.or.kr. The strong electron-withdrawing nature of the sulfone group could, in principle, influence the charge separation and transfer processes within a conjugated polymer system, which are critical for photocatalytic efficiency.

Role in C-C and C-X Bond Construction

Sulfones can be involved in the construction of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds through various chemical transformations. The α-hydrogens of sulfones are acidic and can be readily deprotonated, generating sulfonyl-stabilized carbanions that can participate in nucleophilic reactions, such as alkylations and additions, leading to C-C bond formation. Sulfones can also serve as leaving groups in various reactions, facilitating the formation of new bonds. While the provided search results did not offer specific examples of this compound's direct role in C-C or C-X bond construction catalysis, related research highlights the importance of controlling energy flow and using specific functionalities in designing chemical reactions, including C-C bond formation spbu.ru. Additionally, the synthesis of heterocyclic molecules through C-H functionalizations, which involves C-C and C-N bond formations, is an active area of research kcsnet.or.kr.

Advanced Materials Science Applications

Sulfones, including this compound, are relevant in advanced materials science, particularly in the synthesis of polymers and functional materials.

Polymer Synthesis and Functional Materials

Sulfone groups can be incorporated into polymer backbones or side chains to impart desirable properties such as thermal stability, mechanical strength, and chemical resistance. Polysulfones are a class of high-performance thermoplastics known for their rigidity, strength, and resistance to high temperatures and corrosive environments. While the direct use of this compound as a monomer in the synthesis of large-scale polysulfones might be limited compared to aromatic sulfone monomers, it could potentially be used in the synthesis of specialized sulfone-containing polymers or copolymers. For instance, sulfone-based electrolytes have been explored for use in polymer electrolytes researchgate.net. The incorporation of sulfone units can influence the polymer's glass transition temperature, solubility, and interactions with other components in a composite material. Research in advanced materials science includes the construction of polymeric chains and the design of synthetic receptors involving various organic frameworks kcsnet.or.kr.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 11709 |

| Lithium hexafluorophosphate | 23688915 |

| Lithium bis(fluorosulfonyl)imide | 86277430 |

| Lithium bis(trifluoromethanesulfonyl)imide | 3816071 |

| Tetramethylenesulfone (Sulfolane) | 8033 |

| Ethylmethyl sulfone | 10989 |

| Methanesulfoneyl fluoride | 66307 |

This compound (DPSO), a dialkyl sulfone with the chemical formula (CH₃CH₂CH₂)₂SO₂, is a compound of interest in various advanced chemical applications. Its structure, featuring a sulfonyl group bridging two propyl chains, contributes to properties that are valuable in fields ranging from electrochemistry to materials science. This article explores the specific roles and applications of this compound, focusing on its involvement in solid electrolyte interphase formation, fluorinated electrolyte systems, catalysis, and advanced materials.

Sulfones, including this compound, are increasingly recognized for their utility in advanced chemical systems, particularly where high stability and specific solvent properties are required.

Role in Solid Electrolyte Interphase (SEI) Formation

The formation of a stable solid electrolyte interphase (SEI) layer on the anode is critical for the performance and longevity of lithium-ion batteries. While this compound's direct role as an SEI-forming additive is not as widely documented as other compounds, sulfone-based electrolytes in general have been studied for their influence on the SEI. Sulfone electrolytes are known for their high oxidation stability, making them suitable for high-voltage battery chemistries researchgate.netresearchgate.net. However, achieving a stable SEI on graphite anodes using sulfone-based electrolytes can present challenges researchgate.net. Related sulfone solvents like sulfolane demonstrate high anodic stability but limited cathodic stability, impacting their suitability with certain anode materials like lithium metal researchgate.net. Research indicates that the properties of the interface, including the SEI, are significantly influenced by the electrolyte's solvent and additives rsc.orgsciengine.com. The formation of an effective SEI has been observed in systems using sulfone-based solutions, such as ethylmethyl sulfone (EMS)-methanesulfoneyl fluoride (MSF) mixtures energy.gov.

Fluorinated Sulfone Electrolytes

Fluorination is a key strategy to enhance the performance of sulfone-based electrolytes, particularly for high-voltage applications in lithium-ion batteries. Fluorinated sulfone electrolytes exhibit improved oxidative stability and can contribute to enhanced fire resistance researchgate.netresearchgate.netenergy.govchem960.com. These modified sulfones have been shown to aid in the formation of the SEI layer on the anode and demonstrate exceptional anodic stability, which is crucial for high-voltage cells researchgate.net. The synthesis and evaluation of new fluorinated sulfones are ongoing areas of research aimed at developing high-performance battery electrolytes researchgate.net. The electron-withdrawing effect of fluorine atoms typically lowers the HOMO energy level of the electrolyte, thereby increasing its resistance to oxidation researchgate.net.

Catalysis and Photocatalysis

Sulfone-containing structures can play a part in catalytic and photocatalytic processes, influencing reactivity and selectivity.

Sulfone-Decorated Conjugated Polymers in Photocatalysis

Conjugated polymers are explored for photocatalysis due to their light-harvesting capabilities and charge transport properties. Incorporating sulfone groups into these polymers can tune their electronic properties, solubility, and interaction with catalytic sites or reactants, potentially boosting their photocatalytic efficiency. While specific studies on this compound-decorated conjugated polymers for photocatalysis were not prominently found in the provided information, the broader field of conjugated polyelectrolytes (CPEs) with various backbones and functional groups demonstrates the potential for tailoring properties for applications like sensing and disinfection, which involve light-matter interactions kcsnet.or.kr. The electron-withdrawing nature of the sulfone group could, in principle, influence charge separation and transfer dynamics within a conjugated system, key factors in photocatalytic performance.

Role in C-C and C-X Bond Construction

Sulfones can be involved in the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds through various synthetic strategies. The acidity of the protons adjacent to the sulfonyl group allows for the formation of stabilized carbanions, which are useful nucleophiles in C-C bond-forming reactions like alkylations and additions. Additionally, the sulfonyl group can act as a leaving group in certain transformations. Although direct catalytic applications of this compound in C-C or C-X bond construction were not explicitly detailed in the search results, the broader context of organic synthesis highlights the importance of functional groups and energy control in designing bond-forming reactions spbu.ru. The construction of complex molecules, including heterocycles, often involves precisely controlled C-C and C-X bond formations catalyzed by transition metals kcsnet.or.kr.

Advanced Materials Science Applications

Sulfones, including this compound, contribute to the field of advanced materials science, particularly in the design and synthesis of polymers and functional materials.

Polymer Synthesis and Functional Materials

The incorporation of sulfone units into polymer structures is a common approach to enhance material properties such as thermal stability, mechanical strength, and chemical resistance. Polysulfones, well-known high-performance polymers, utilize sulfone linkages in their backbones. While this compound itself may not be a primary monomer for large-scale polysulfone production compared to aromatic sulfones, it or related sulfones could be used in the synthesis of specialized polymers, copolymers, or as components in polymer electrolytes researchgate.net. The presence of the sulfone group influences polymer characteristics like glass transition temperature, solubility, and interactions within composite materials. The field of advanced materials science also encompasses the creation of complex polymeric architectures and functional materials through precise molecular design kcsnet.or.kr.

OLED Applications

This compound, as a chemical compound containing the sulfone functional group, holds potential relevance in the field of organic electronics, including Organic Light-Emitting Diodes (OLEDs). The sulfone group (R-SO₂-R') is known for its electron-withdrawing nature and thermal stability, properties that can be advantageous in the design of organic semiconductor materials. rsc.orgrsc.org

However, based on the currently available and consulted literature, specific detailed research findings and performance data focusing explicitly on the application of this compound itself as a material within OLED devices were not readily found. While the sulfone moiety is a recognized functional group in the design of some organic electronic materials, comprehensive studies detailing the specific performance characteristics, device architectures, or efficiency metrics of OLEDs utilizing this compound appear limited in the consulted sources. Research in this area seems to have focused more extensively on other sulfone derivatives with structures tailored for specific functions within the complex layered structure of an OLED. rsc.orgalfachemic.commdpi.comresearchgate.netresearchgate.net

Environmental and Toxicological Research on Sulfone Compounds

Atmospheric Oxidation Mechanisms

The atmospheric oxidation mechanisms of sulfone compounds, such as Dipropyl sulfone, are important for determining their persistence and potential transformation products in the atmosphere. While specific studies detailing the atmospheric oxidation of this compound were not prominently found in the search results, the general principles of atmospheric oxidation of organic compounds containing sulfur can be considered. These processes typically involve reactions with atmospheric oxidants such as hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃). The presence of the sulfone group (-SO₂-) generally makes the compound more resistant to oxidation compared to the corresponding sulfides or sulfoxides due to the sulfur atom being in its highest oxidation state. However, the alkyl chains attached to the sulfone group are susceptible to hydrogen abstraction by hydroxyl radicals, initiating a series of reactions that can lead to fragmentation or the formation of oxidized products.

Environmental Degradation Pathways

The environmental degradation pathways of this compound encompass its transformation and breakdown in various environmental compartments such as water, soil, and air. Information specifically on the environmental degradation of this compound is limited in the provided search results. However, a study on the fate of this compound in rats indicated that it was physiologically stable and largely excreted unchanged, suggesting a degree of resistance to biological metabolism in that system inchem.orgcore.ac.ukwho.int. In the broader context of sulfones, biodegradation in soil and water can occur, often mediated by microbial activity. The rate and extent of biodegradation are influenced by factors such as microbial community composition, temperature, pH, and the presence of other nutrients. Chemical hydrolysis is generally not a significant degradation pathway for sulfones under typical environmental conditions due to the stability of the sulfone functional group.

Mechanistic Toxicology of Sulfone Metabolites

Understanding the mechanistic toxicology of sulfone metabolites is essential for assessing the potential health risks associated with exposure to sulfone compounds. Research on the metabolism of this compound in rats indicated that it was primarily excreted unchanged, with minimal metabolism observed inchem.orgcore.ac.ukwho.int. Trace amounts of inorganic sulfate (B86663) were detected, but no reduction of the sulfone group or oxidation of the hydrocarbon chain was reported inchem.org. This suggests that this compound itself may not undergo extensive metabolic transformation into reactive or toxic metabolites in this biological system. Studies on the metabolism of other sulfur-containing compounds, such as sulfides and thiols, show various metabolic pathways including oxidation to sulfoxides and sulfones, methylation, and conjugation inchem.org. However, the high stability of the sulfone group in this compound appears to limit such transformations.

Green Chemistry Principles in Sulfone Application

The application of green chemistry principles in the context of sulfone chemistry, including the use of this compound, focuses on minimizing the environmental impact of chemical processes. This involves designing processes that reduce waste, use less hazardous substances, and are more energy efficient. uliege.beresearchgate.net

Sustainable Solvent Alternatives

This compound has been explored for its potential use as a solvent, and its properties can be considered in the context of sustainable solvent alternatives. Sustainable solvents are desirable in green chemistry as they can reduce the environmental footprint of chemical reactions and separations. This compound is a dipolar aprotic solvent spbu.ru. Its melting point is reported to be 29-33°C frontiersin.org. In the context of magnesium electrolytes, this compound has been used in combination with co-solvents like THF to lower the melting point of the electrolyte, enabling its use at lower temperatures frontiersin.org. The selection of solvents based on their environmental impact, toxicity, and physical properties is a key aspect of green chemistry.

Waste Reduction Strategies in Sulfone Chemistry

Waste reduction strategies in sulfone chemistry aim to minimize the generation of byproducts and waste materials throughout the synthesis and application of sulfones. In chemical synthesis involving the formation or reaction of sulfones, strategies can include optimizing reaction conditions to maximize yield and selectivity, using catalysts to reduce the need for stoichiometric reagents, and designing processes that facilitate the recycling or reuse of materials. For instance, in the oxidation of sulfides to sulfoxides and potentially sulfones, the use of efficient catalytic systems and continuous flow technologies can contribute to waste reduction by improving selectivity and minimizing the formation of unwanted overoxidation products uliege.beresearchgate.net. The use of more environmentally benign oxidants, such as oxygen in photochemical processes, also aligns with waste reduction principles compared to the use of stoichiometric, hazardous oxidizers uliege.be.

Analytical and Spectroscopic Characterization Techniques for Dipropyl Sulfone Research

Vibrational Spectroscopy (IR) for Conformational Analysis

Infrared (IR) spectroscopy is a valuable tool for investigating the vibrational modes of molecules, which can provide insights into their functional groups and conformations. For dipropyl sulfone, computational studies using Density Functional Theory (DFT) methods have been employed to perform conformational and vibrational analysis. These studies aim to identify stable conformers and simulate their IR spectra. wikipedia.orgnih.gov

Research indicates that this compound can exist in multiple stable conformers, with a detailed analysis of the potential energy surface revealing the existence of 28 distinct conformers with varying populations at 298 K. wikipedia.orgnih.gov These different conformations have a significant impact on the simulated IR spectra. wikipedia.orgnih.gov The simulated IR spectra can be compared to experimental data to validate theoretical models and understand the conformational landscape of the molecule. The use of linear scaling equations (LSE) has been successfully adopted to calibrate calculated wavenumbers, improving the match between theoretical predictions and experimental absorption regions characteristic of functional groups in sulfones. wikipedia.orgnih.gov While ethers, a related class of compounds, can be challenging to identify solely by IR, the technique is generally useful for identifying functional groups within the sulfone structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic compounds by examining the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. While specific detailed ¹H and ¹³C NMR spectra for this compound were not extensively provided in the search results, NMR is a standard method used to confirm the structure of synthesized compounds, including sulfones. fishersci.com

For related sulfones and sulfur-containing compounds, NMR spectroscopy provides characteristic signals that correspond to different hydrogen and carbon environments within the molecule. For instance, studies on other sulfones and related structures utilize ¹H and ¹³C NMR to confirm their identities and structural features. The chemical shifts and splitting patterns observed in NMR spectra are highly sensitive to the electronic environment and connectivity of atoms, making it indispensable for structural elucidation and verifying the successful synthesis of this compound.

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. This technique is widely used for the identification and quantification of organic molecules, including sulfones. MS can be coupled with chromatographic methods like Gas Chromatography (GC-MS) for enhanced separation and identification capabilities.